molecular formula C17H19NO3 B6289403 (E)-4-(3,4,5-Trimethoxystyryl)aniline CAS No. 134029-73-5

(E)-4-(3,4,5-Trimethoxystyryl)aniline

Cat. No.: B6289403
CAS No.: 134029-73-5
M. Wt: 285.34 g/mol
InChI Key: MWXBWYJFAGYFKS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxyaniline is a chemical compound with the linear formula H2NC6H3(OCH3)2. It is also known by the synonyms 4-Aminopyrocatechol dimethyl ether and 4-Aminoveratrole .

Physical and Chemical Properties This compound is a powder form with a molecular weight of 153.18. It has a boiling point of 174-176 °C/22 mmHg (lit.) and a melting point of 85-89 °C (lit.) .

Scientific Research Applications

Physicochemical Properties and Structural Analysis

  • Synthesis and Characterization : (E)-4-(3,4,5-Trimethoxystyryl)aniline has been synthesized and characterized using techniques like IR spectroscopy, NMR, and X-ray crystal analysis. These methods help in understanding the compound's physicochemical properties and crystalline structure (Kodjo Charles Guillaume et al., 2009).

Polymerization and Material Properties

  • Oxidative Polymerization : Research has explored the oxidative polymerization of aniline derivatives, which is crucial for creating conducting polymers with applications in various fields like alternative energy and non-linear optics (G. Ćirić-Marjanović et al., 2008), (N. Gospodinova & L. Terlemezyan, 1998).

  • Applications in Sensor Technology : Aniline derivatives have been used in creating sensors, exploiting their redox chemistry and pH-dependent properties. This includes applications like nonenzymatic glucose sensors (E. Shoji & M. Freund, 2001).

Corrosion Inhibition

  • Corrosion Inhibition : Aniline derivatives show potential as corrosion inhibitors. Their efficiency in protecting materials like steel in acidic environments has been investigated, which is significant for industrial applications (D. Daoud et al., 2014).

Organic Synthesis and Material Science

  • Innovative Material Synthesis : Aniline derivatives are integral in synthesizing novel materials with unique properties. They have been used in creating electroactive silsesquioxane precursors, indicating their versatility in material science (Yi Guo et al., 2007).

  • Optical and Photophysical Properties : Research on this compound and similar compounds has highlighted their potential in optical and photophysical applications due to their interesting properties, including potential use in nonlinear optics (A. Collas & F. Blockhuys, 2011).

Safety and Hazards

The safety information available indicates that it has a hazard classification of Acute Tox. 4 Dermal - Acute Tox. 4 Oral. The safety precautions include avoiding inhalation or skin contact, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBWYJFAGYFKS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 2
Reactant of Route 2
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 3
Reactant of Route 3
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 4
Reactant of Route 4
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 5
Reactant of Route 5
(E)-4-(3,4,5-Trimethoxystyryl)aniline
Reactant of Route 6
Reactant of Route 6
(E)-4-(3,4,5-Trimethoxystyryl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.